molecular formula C15H24N2O2 B8157808 tert-Butyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate

tert-Butyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate

Cat. No.: B8157808
M. Wt: 264.36 g/mol
InChI Key: QXHZHVWPDRXLDD-UHFFFAOYSA-N
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Description

Tert-Butyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate: is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclo[2.2.2]octane structure. Subsequent functionalization introduces the cyanomethyl and carbamate groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often requires specialized equipment and rigorous quality control to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium cyanide (NaCN) and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its bicyclic structure makes it a valuable scaffold for constructing diverse chemical entities.

Biology: Research in biology explores the potential biological activity of this compound. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine: In medicine, tert-Butyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate could be investigated for its therapeutic properties. Its unique structure may offer advantages in the design of new pharmaceuticals.

Industry: The compound's stability and reactivity make it useful in various industrial applications, such as in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which tert-Butyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions is crucial for developing applications in medicine and other fields.

Comparison with Similar Compounds

  • Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic core but differ in functional groups.

  • Cyanomethyl derivatives: Compounds with similar cyanomethyl groups but different backbones.

Uniqueness: Tert-Butyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate stands out due to its specific combination of bicyclic structure and functional groups, which may offer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[4-(cyanomethyl)-1-bicyclo[2.2.2]octanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-13(2,3)19-12(18)17-15-7-4-14(5-8-15,6-9-15)10-11-16/h4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHZHVWPDRXLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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